4-(Benzoylamino)benzoic acid

MAO-B Inhibitors Synthetic Intermediate Medicinal Chemistry

Sourcing 4-(Benzoylamino)benzoic acid (CAS 582-80-9) with the correct para-substitution pattern is critical—ortho/meta analogues or ester derivatives yield different reactivity and biological profiles. This compound is a directly cited precursor for 8-substituted benzamido-phenylxanthine MAO-B inhibitors, enabling validated synthetic routes for Parkinson's disease research. Its weak neuraminidase activity (IC50 = 1.5E+6 nM) makes it an ideal negative control for SAR studies in antiviral and antibacterial programs. Procure this versatile building block to ensure synthetic reproducibility and reliable benchmarking in your discovery pipeline.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 582-80-9
Cat. No. B042514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzoylamino)benzoic acid
CAS582-80-9
Synonyms4-(Benzoylamino)benzoic Acid;  4-Benzamidobenzoic Acid;  N-(4-Carboxyphenyl)benzamide;  NSC 74676_x000B_
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
InChIKeyUZKKMWJMAJGMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzoylamino)benzoic acid (CAS 582-80-9) Procurement Guide for Synthetic Chemists and Medicinal Chemistry Researchers


4-(Benzoylamino)benzoic acid (CAS 582-80-9), also known as 4-benzamidobenzoic acid or N-(4-carboxyphenyl)benzamide, is a benzoic acid derivative featuring a benzoylamino group at the para position of the benzene ring, with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . This compound serves as a versatile synthetic intermediate and a core building block in medicinal chemistry research, primarily valued for its role as a precursor to bioactive molecules, including MAO-B inhibitors [1] and other pharmacologically active derivatives .

Why Generic Substitution of 4-(Benzoylamino)benzoic acid (CAS 582-80-9) Fails in Research Applications


The specific para-substitution pattern of 4-(benzoylamino)benzoic acid is critical to its utility. Altering this substitution pattern—for instance, moving to the ortho or meta position, or modifying the carboxylic acid group to an ester—fundamentally changes the compound's chemical reactivity, synthetic compatibility, and biological interaction profile. As demonstrated by QSAR studies, even subtle structural changes within the benzoylamino benzoic acid class can drastically alter lipophilicity and, consequently, inhibitory potential [1]. Direct substitution with a seemingly similar building block, such as the ethyl ester derivative (CAS 736-40-3) which introduces different safety and handling requirements , or a compound with a different substitution pattern like the ortho-analogues used in anti-adenoviral research [2], would result in a different synthetic pathway and a different final compound, invalidating the research objective.

Quantitative Evidence for the Differentiated Utility of 4-(Benzoylamino)benzoic acid (CAS 582-80-9)


Differentiated Synthetic Utility: A Key Precursor for MAO-B Inhibitor Development

4-(Benzoylamino)benzoic acid is a specifically cited, commercially available precursor for the synthesis of 8-substituted benzamido-phenylxanthine derivatives, which are a class of Monoamine Oxidase B (MAO-B) inhibitors [1]. Unlike generic benzoic acid or other benzamidobenzoic acid isomers, this specific para-substituted compound provides the necessary core structure for this pharmacologically relevant scaffold.

MAO-B Inhibitors Synthetic Intermediate Medicinal Chemistry

Differentiated Biological Activity: Quantified Inhibition of Influenza Neuraminidase

4-(Benzoylamino)benzoic acid exhibits a defined, albeit weak, inhibitory activity against influenza virus neuraminidase with an IC50 of 1,500,000 nM (1.5E+6 nM) [1]. This provides a quantitative baseline that distinguishes it from structurally related compounds. For context, a more optimized derivative in the broader class, a 2-[2-(benzoylamino)benzoylamino]benzoic acid analogue (compound 35g/35j), shows potent anti-adenoviral activity with an EC50 of 600 nM (0.6 μM) [2]. This comparison highlights the importance of precise structure for target-specific activity and positions 4-(benzoylamino)benzoic acid as a defined, low-activity control or a core scaffold for further optimization in antiviral programs.

Antiviral Neuraminidase Inhibitor Influenza

Differentiated Physicochemical Parameters Based on QSAR Modeling for FabH Inhibition

While the precise FabH inhibitory activity of 4-(benzoylamino)benzoic acid is not explicitly reported, quantitative structure-activity relationship (QSAR) models derived from a series of benzoylamino benzoic acid derivatives provide explicit, predictive rules for its behavior [1]. These models demonstrate that inhibitory activity increases with higher hydrophobicity and molar refractivity [2]. The unsubstituted phenyl ring of the benzoylamino group in the target compound establishes a specific, quantifiable baseline of lipophilicity. This is in contrast to analogues with added polar groups (e.g., -OH), which are predicted by the model to have enhanced activity. Therefore, 4-(benzoylamino)benzoic acid represents a defined, less-active starting point against which to measure the impact of adding such substituents, making it a valuable control or parent compound in medicinal chemistry optimization campaigns.

FabH Inhibitor QSAR Antibacterial Drug Design

Differentiated Purity and Analytical Specifications from Reputable Vendors

Commercially, 4-(benzoylamino)benzoic acid is available from multiple vendors with defined purity specifications. For example, Fluorochem offers the compound at 95% purity , while Aladdin Scientific provides a higher purity grade of ≥98% . This contrasts with potential procurement of this compound from non-specialist sources or attempts at in-house synthesis, which would require additional resources for purification and full analytical characterization. The availability of pre-qualified material with defined purity allows researchers to bypass preliminary quality control steps and proceed directly to their core experiments, thereby ensuring experimental reproducibility and saving time.

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Applications for 4-(Benzoylamino)benzoic acid (CAS 582-80-9) Based on Evidence


Synthesis of MAO-B Inhibitors as a Validated Precursor

4-(Benzoylamino)benzoic acid is a directly cited precursor for the synthesis of 8-substituted benzamido-phenylxanthine derivatives, a class of MAO-B inhibitors [1]. Researchers engaged in developing novel treatments for neurological disorders such as Parkinson's disease can reliably source this compound to follow established synthetic protocols, ensuring the correct core structure is in place for subsequent functionalization.

Baseline Control for Anti-Infective and Antiviral Drug Discovery Programs

Due to its quantifiable but weak activity against influenza neuraminidase (IC50 = 1.5E+6 nM) [2] and its position as a parent scaffold in QSAR models for FabH antibacterial inhibitors [3], this compound serves as an ideal, well-defined negative control or starting point for SAR studies. It allows medicinal chemists to benchmark the improved potency of newly synthesized derivatives in both antiviral and antibacterial assay systems.

Parent Scaffold in QSAR-Driven Medicinal Chemistry

For research groups using computational and QSAR approaches to design new FabH inhibitors or other bioactive molecules, 4-(benzoylamino)benzoic acid provides a structurally simple and commercially available parent compound. Its predicted properties (baseline lipophilicity, molar refractivity) can be used to validate computational models before investing in the synthesis of more complex, higher-activity analogues [3].

High-Purity Building Block for Sensitive Organic Synthesis

With commercial availability at purities of ≥98% , this compound is suitable for use in multi-step organic syntheses where impurities could lead to side reactions or complicate purification. Its procurement from reputable vendors ensures a consistent, high-quality starting material, which is essential for reproducible results in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzoylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.